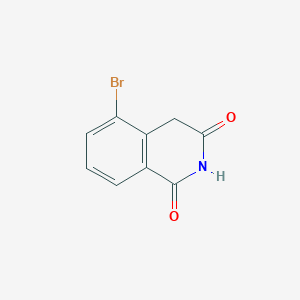
5-Bromoisoquinoline-1,3(2H,4H)-dione
Übersicht
Beschreibung
5-Bromoisoquinoline-1,3(2H,4H)-dione is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Bromoisoquinoline-1,3(2H,4H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the isoquinoline family, characterized by a fused ring structure with two carbonyl groups at the 1 and 3 positions. The presence of the bromine atom enhances its reactivity, facilitating interactions with various biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains and fungi:
- Bacterial Strains : Studies have shown that derivatives of this compound can inhibit the growth of both aerobic and anaerobic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were found to be as low as 64 mg/L against certain strains .
- Fungal Activity : The compound also demonstrates antifungal activity against Candida albicans, with effective concentrations reported in various studies .
Anticancer Activity
The compound has been evaluated for its potential as an anticancer agent. Notably, it has shown selective inhibition of cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle regulation. This selectivity over CDK2 and CDK1 suggests a promising avenue for developing targeted cancer therapies .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of enzymes involved in cell signaling pathways. For instance, its role in inhibiting TDP2 (tyrosyl-DNA phosphodiesterase 2) suggests potential applications in disrupting DNA repair processes in cancer cells.
- Halogen Bonding : The bromine atom facilitates halogen bonding with proteins and nucleic acids, enhancing the compound's binding affinity and modulating the activity of various cellular components.
Comparative Analysis of Biological Activity
Case Studies and Research Findings
- Antiviral Evaluation : A study explored magnesium complexes of isoquinoline-1,3-diones as HIV-1 integrase inhibitors. This research highlighted the antiviral potential of related compounds and laid the groundwork for further investigation into their therapeutic applications.
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications at specific positions on the isoquinoline structure significantly influence biological activity. For example, introducing hydroxyl or halogen substituents enhances CDK4 inhibitory activity .
- Synthesis and Stability : Recent studies have focused on synthesizing derivatives with improved metabolic stability and bioavailability. These modifications aim to reduce side effects while maintaining efficacy against target enzymes .
Eigenschaften
IUPAC Name |
5-bromo-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-2-5-6(7)4-8(12)11-9(5)13/h1-3H,4H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACLOLOIHLURKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















